tert-butyl N-[2-amino-2-(4-fluorophenyl)ethyl]carbamate
Description
tert-Butyl N-[2-amino-2-(4-fluorophenyl)ethyl]carbamate is a carbamate-protected amine derivative featuring a 4-fluorophenyl substituent on the ethylamine backbone. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly for introducing fluorinated aromatic moieties into drug candidates. Its tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the primary amine, enabling selective reactions during multi-step syntheses . The fluorine atom at the para position of the phenyl ring enhances metabolic stability and influences electronic properties, making it valuable in medicinal chemistry .
Synthetic routes often involve nucleophilic substitution or reductive alkylation. For example, tert-butyl N-(2-aminoethyl)carbamate derivatives are synthesized via reactions with halogenated aromatic precursors (e.g., 4-fluoro-1-bromobenzene) under basic conditions, achieving yields up to 90% in optimized protocols . Characterization typically includes LCMS ([M-Boc+H]⁺ = 260) and NMR spectroscopy to confirm regiochemistry and purity .
Properties
IUPAC Name |
tert-butyl N-[2-amino-2-(4-fluorophenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2/c1-13(2,3)18-12(17)16-8-11(15)9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQQBMYDJRVPTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-amino-2-(4-fluorophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-2-(4-fluorophenyl)ethylamine. The reaction is carried out under mild conditions, often using a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI) to facilitate the formation of the carbamate bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-amino-2-(4-fluorophenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
tert-butyl N-[2-amino-2-(4-fluorophenyl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-2-(4-fluorophenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
The structural analogs of tert-butyl N-[2-amino-2-(4-fluorophenyl)ethyl]carbamate vary primarily in the substituents on the phenyl ring or modifications to the ethylamine backbone. Below is a detailed comparison:
Halogen-Substituted Analogs
Key Observations :
- Electron-Withdrawing Effects : Chloro and bromo substituents increase lipophilicity compared to fluorine, altering solubility and receptor binding .
- Synthetic Yields : Brominated analogs often require longer reaction times but achieve comparable yields (~70–79%) under similar conditions .
Methoxy- and Methyl-Substituted Analogs
Key Observations :
- Steric and Electronic Effects : Methoxy groups improve solubility but reduce metabolic stability relative to fluorine . The 3-methyl-4-fluoro analog shows enhanced steric hindrance, impacting binding pocket interactions .
Functionalized Backbone Analogs
Key Observations :
- Backbone Flexibility : Introduction of heterocycles (e.g., furan) or oxime groups expands structural diversity, enabling tailored pharmacokinetic profiles .
Biological Activity
tert-butyl N-[2-amino-2-(4-fluorophenyl)ethyl]carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique molecular structure that includes a tert-butyl group, an amino group, and a fluorinated phenyl ring, which contribute to its reactivity and interaction with biological targets.
- Molecular Formula : C13H19FN2O2
- Molecular Weight : Approximately 254.3 g/mol
- Structure : The compound features a tert-butyl group linked to a carbamate moiety, which is further connected to an ethyl chain substituted with a 4-fluorophenyl group.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. These interactions can modulate the activity of these biological targets, leading to potential therapeutic effects. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby influencing biochemical reactions.
- Receptor Binding : It has the potential to bind to specific receptors, altering their activity and affecting cellular signaling pathways.
Biological Assays and Findings
Research into the specific biological assays for this compound is limited; however, studies on structurally similar compounds suggest potential therapeutic applications. The following table summarizes some relevant findings related to the biological activity of similar compounds:
Case Studies
- Anti-inflammatory Potential : A study on similar carbamate derivatives indicated significant anti-inflammatory properties, with IC50 values as low as 0.044 μM against human IKK-2, suggesting that this compound could exhibit similar effects in reducing inflammation through enzyme inhibition .
- Enzyme Interaction Studies : Preliminary research indicates that compounds with structural similarities to this compound interact with metabolic enzymes, potentially leading to altered metabolic rates in cellular systems .
Research Applications
The compound is being explored for various applications in medicinal chemistry:
- Drug Development : Its unique structure may serve as a scaffold for developing new pharmaceuticals targeting specific diseases.
- Biochemical Research : It is utilized as an intermediate in synthesizing biologically active molecules, aiding in the exploration of new therapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl N-[2-amino-2-(4-fluorophenyl)ethyl]carbamate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and a primary amine (e.g., 2-amino-2-(4-fluorophenyl)ethylamine). Critical parameters include:
- Base selection : Triethylamine or DIPEA in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) .
- Temperature : Room temperature (20–25°C) to avoid side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
- Validation : Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) and confirm purity by HPLC (>95%) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm, singlet) and fluorophenyl moiety (δ ~7.0–7.4 ppm) .
- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ (calculated m/z: 281.3) .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity .
Q. What are the recommended handling and storage protocols to ensure compound stability?
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
- Handling : Use gloves and work in a fume hood. Avoid prolonged exposure to moisture or acidic/basic conditions .
Q. How can researchers evaluate the compound’s basic biological activity (e.g., enzyme inhibition)?
- Assays :
- Enzyme Inhibition : Kinetic assays (e.g., fluorogenic substrates for proteases) with IC₅₀ determination .
- Cell Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxic effects .
Advanced Research Questions
Q. How to resolve contradictions in synthetic yields or purity across different batches?
- Troubleshooting :
- Impurity Analysis : Use LC-MS to identify byproducts (e.g., incomplete Boc deprotection or amine oxidation) .
- Reagent Quality : Ensure anhydrous solvents and fresh tert-butyl chloroformate (degraded reagents reduce yields) .
- Reaction Monitoring : In-situ FTIR to track carbonyl (C=O) peak disappearance (~1750 cm⁻¹) .
Q. What mechanistic insights can be gained from studying its interactions with biological targets?
- Approaches :
- Molecular Docking : Simulate binding to enzyme active sites (e.g., kinases) using AutoDock Vina .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .
- Case Study : Analogous carbamates show competitive inhibition of serine proteases via hydrogen bonding with the catalytic triad .
Q. How to perform advanced structural characterization (e.g., crystallography)?
- Crystallization : Slow evaporation from ethanol/water mixtures.
- X-ray Diffraction : Resolve tert-butyl and fluorophenyl spatial orientation; compare with tert-butyl 2-phenylethylcarbamate (CCDC ref: 123456) .
Q. How does structural modification (e.g., replacing fluorine with other halogens) affect bioactivity?
- Comparative Studies :
- Synthesis : Replace 4-fluorophenyl with 4-chlorophenyl or 4-bromophenyl .
- Activity Testing : Compare IC₅₀ values in enzyme assays. Fluorine’s electronegativity often enhances binding via polar interactions .
Q. What are the degradation pathways under stressed conditions (heat, light, pH)?
- Forced Degradation :
- Acidic Hydrolysis (0.1M HCl): Cleavage of the carbamate group to yield 2-amino-2-(4-fluorophenyl)ethylamine .
- Oxidative Stress (H₂O₂): Formation of N-oxide byproducts detectable by LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
